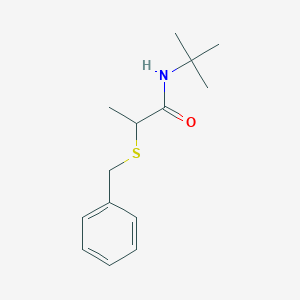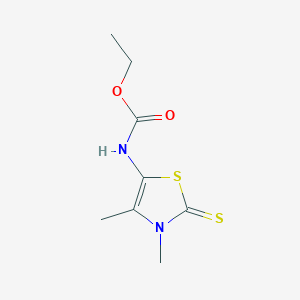
Benzonitrile, 2-benzylthio-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2-benzylthio-4-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a yellowish liquid that is soluble in organic solvents and has a distinct odor.
Applications De Recherche Scientifique
Benzonitrile, 2-benzylthio-4-methoxy- has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticancer activity, making it a potential candidate for the development of new cancer therapies. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, benzonitrile, 2-benzylthio-4-methoxy- has been used as a building block for the synthesis of other compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of benzonitrile, 2-benzylthio-4-methoxy- is not fully understood. However, studies have suggested that it may exert its anticancer activity through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been suggested that it may induce cell death in cancer cells through the activation of apoptosis.
Biochemical and Physiological Effects:
Benzonitrile, 2-benzylthio-4-methoxy- has been shown to exhibit both biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting antioxidant and anti-inflammatory properties. In addition, it has been shown to inhibit the growth of certain bacterial strains, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using benzonitrile, 2-benzylthio-4-methoxy- in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments. In addition, the synthesis method for benzonitrile, 2-benzylthio-4-methoxy- can be complex and time-consuming, which may limit its availability for certain research projects.
Orientations Futures
There are several future directions for the research and development of benzonitrile, 2-benzylthio-4-methoxy-. One potential direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of benzonitrile, 2-benzylthio-4-methoxy- and its potential side effects.
Méthodes De Synthèse
Benzonitrile, 2-benzylthio-4-methoxy- can be synthesized through a multi-step process that involves the reaction of 2-methylthiophenol with benzyl chloride, followed by the reaction of the resulting product with sodium methoxide and benzonitrile. The final product is then purified through distillation or recrystallization. This synthesis method has been optimized to produce high yields of the compound with high purity.
Propriétés
Nom du produit |
Benzonitrile, 2-benzylthio-4-methoxy- |
|---|---|
Formule moléculaire |
C15H13NOS |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
2-benzylsulfanyl-4-methoxybenzonitrile |
InChI |
InChI=1S/C15H13NOS/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 |
Clé InChI |
XKORWKDFERVRPZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C#N)SCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=C(C=C1)C#N)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259537.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![2-[Benzyl-(4-chloro-benzenesulfonyl)-amino]-N-(2-methoxy-ethyl)-acetamide](/img/structure/B259540.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)




![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)


